molecular formula C7H4BrIN2 B12275239 6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine

6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12275239
M. Wt: 322.93 g/mol
InChI Key: FRPUTQZHZTZXLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-iodo-1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry
This compound serves as a critical building block for synthesizing various bioactive molecules, including kinase inhibitors. Notably, it has shown promise in targeting fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers and other diseases. Inhibitors derived from this compound can effectively block FGFR signaling pathways, leading to reduced tumor growth and proliferation .

Biological Studies
In biological research, 6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine is utilized to develop probes for studying cellular pathways and molecular interactions. Its ability to inhibit specific enzymes makes it valuable for investigating the roles of these enzymes in various physiological processes .

Material Science
The compound is also applied in materials science for the synthesis of organic semiconductors and advanced materials. Its unique structure allows it to participate in reactions that form carbon-carbon bonds, making it useful for developing organic electronic devices such as organic light-emitting diodes (OLEDs) .

Case Studies

Several studies highlight the effectiveness of this compound derivatives:

  • Inhibition of FGFRs : A study demonstrated that certain derivatives exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 to 712 nM. These compounds not only inhibited cell proliferation but also induced apoptosis in breast cancer cells .
  • SGK-1 Kinase Inhibition : Research indicates that derivatives of this compound can inhibit SGK-1 kinase activity, which is involved in regulating cell survival and metabolism. This inhibition may offer therapeutic avenues for conditions associated with dysregulated kinase activity .
  • Neuroprotective Effects : Preclinical models have shown that certain derivatives possess neuroprotective properties, suggesting their potential use in treating neurodegenerative diseases like Parkinson's disease .

Mechanism of Action

Comparison with Similar Compounds

Comparison: 6-Bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

6-Bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structural features contribute to its reactivity and biological activity, making it a subject of interest in drug discovery and development.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H4BrIN2/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3,11H
InChI KeyFRPUTQZHZTZXLF-UHFFFAOYSA-N
Canonical SMILESC1=C(C=NC2=C1NC(=C2)I)Br

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, derivatives of this compound have been identified as inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes including proliferation and differentiation. The inhibition of FGFRs can lead to therapeutic effects in conditions such as cancer and fibrosis.

Biological Activity

Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit a wide range of biological activities:

  • Antitumor Activity : Compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antimicrobial Properties : Certain derivatives have demonstrated antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans.
  • Neuroprotective Effects : Some studies suggest that pyrrolo[3,2-b]pyridine derivatives may have applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Case Studies

Several studies highlight the biological activities of compounds related to this compound:

  • Anticancer Studies : A study investigated a series of pyrrolo[3,4-c]pyridine derivatives for their anticancer properties. The most active compound exhibited an IC50 value in the nanomolar range against several cancer cell lines, indicating potent antitumor activity .
  • Antimicrobial Activity : Research focused on the synthesis of Mannich bases derived from pyrrolo[3,4-c]pyridine showed moderate antibacterial effects against Staphylococcus aureus and significant antifungal activity against Candida albicans .
  • Neuroprotective Potential : Investigations into the neuroprotective effects of pyrrolo[3,4-c]pyridine derivatives revealed their capability to enhance insulin sensitivity in mouse adipocytes, suggesting potential applications in metabolic disorders .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundBiological Activity
6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridineModerate anticancer activity
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridineAntimicrobial properties
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridineNeuroprotective effects

This comparison highlights that while all these compounds share structural similarities, their specific substitutions lead to varying degrees of biological efficacy.

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3,11H

InChI Key

FRPUTQZHZTZXLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=C2)I)Br

Origin of Product

United States

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